molecular formula C10H10N2OS B1532059 2-(1,3-Thiazol-4-ylmethoxy)aniline CAS No. 1179110-63-4

2-(1,3-Thiazol-4-ylmethoxy)aniline

Cat. No. B1532059
M. Wt: 206.27 g/mol
InChI Key: XKHYIDXZCJBXSZ-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-4-ylmethoxy)aniline is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.27 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-(1,3-Thiazol-4-ylmethoxy)aniline is 1S/C10H10N2OS/c11-9-3-1-2-4-10(9)13-5-8-6-14-7-12-8/h1-4,6-7H,5,11H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(1,3-Thiazol-4-ylmethoxy)aniline is a powder that is stored at room temperature . It has a molecular weight of 206.27 .

Scientific Research Applications

Cyclin-Dependent Kinase Inhibitors

A study by Wang et al. (2004) explored the synthesis and structure-activity relationships (SARs) leading to the discovery of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors. These compounds, structurally related to 2-(1,3-Thiazol-4-ylmethoxy)aniline, showed potent inhibitory activity against cyclin-dependent kinase-2 (CDK2), a critical enzyme for cell cycle regulation. X-ray crystallography of these inhibitors provided insight into their mechanism of action and supported their potential as therapeutic agents for diseases driven by cell cycle dysregulation, such as cancer (Wang et al., 2004).

Corrosion Inhibition

Daoud et al. (2014) investigated the corrosion inhibition properties of a compound structurally similar to 2-(1,3-Thiazol-4-ylmethoxy)aniline on mild steel in acidic solutions. The study demonstrated the compound's efficiency as a corrosion inhibitor, highlighting its potential in protecting metals from corrosion in industrial applications. The findings suggest that such compounds could play a significant role in extending the lifespan of metal components exposed to corrosive environments (Daoud et al., 2014).

Chemosensors for Metal Ions

Research by Shree et al. (2019) introduced derivatives of 2-(1,3-Thiazol-4-ylmethoxy)aniline as efficient chemosensors for detecting aluminum ions (Al3+) in living cells. These chemosensors demonstrated high selectivity and sensitivity towards Al3+, showcasing their potential in environmental monitoring and biological research for tracking metal ion dynamics within living organisms (Shree et al., 2019).

Nanoparticle Design for Controlled Release

Lv et al. (2017) utilized the reactivity of aniline and 2,5-dimercapto-1,3,4-thiadiazole (related to 2-(1,3-Thiazol-4-ylmethoxy)aniline) to create nanoparticles with distinct nanostructures for controlled release applications. These nanoparticles, designed for redox-responsive release, offer potential in drug delivery and self-healing materials, demonstrating the versatility of thiazole derivatives in materials science (Lv et al., 2017).

Antimicrobial and Antioxidant Applications

Wu et al. (2014, 2015) synthesized complexes with bis(benzimidazol-2-ylmethyl)aniline derivatives, showing significant DNA-binding properties, antioxidant activities, and potential as antimicrobial agents. These studies highlight the biomedical applications of compounds related to 2-(1,3-Thiazol-4-ylmethoxy)aniline, offering insights into their role in medicinal chemistry for developing new therapeutic agents (Wu et al., 2014) (Wu et al., 2015).

properties

IUPAC Name

2-(1,3-thiazol-4-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-9-3-1-2-4-10(9)13-5-8-6-14-7-12-8/h1-4,6-7H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHYIDXZCJBXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Thiazol-4-ylmethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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